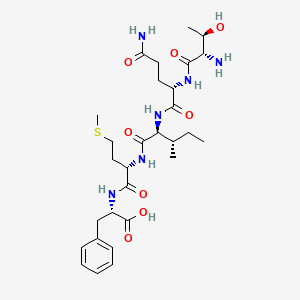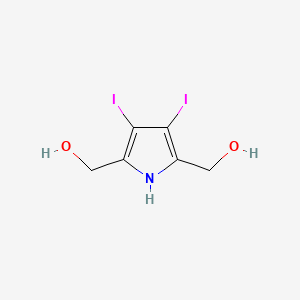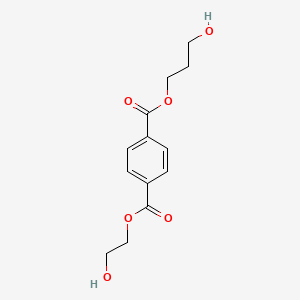![molecular formula C15H24SSi B14205282 tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-57-4](/img/structure/B14205282.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 1-(methylsulfanyl)-2-phenylethenyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-(methylsulfanyl)-2-phenylethene in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol or thiol derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the field of proteomics, where it can be used to modify specific amino acid residues in proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of the tert-butyl and methylsulfanyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be compared with other similar organosilicon compounds, such as:
tert-Butyldimethylsilane: This compound lacks the 1-(methylsulfanyl)-2-phenylethenyl group, making it less versatile in certain chemical reactions.
tert-Butyl(dimethyl)silyl chloride: This compound is commonly used as a precursor in the synthesis of this compound and other organosilicon compounds.
Phenylsilane: This compound contains a phenyl group bonded to silicon, but lacks the tert-butyl and methylsulfanyl groups, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
833460-57-4 |
|---|---|
Molekularformel |
C15H24SSi |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1-methylsulfanyl-2-phenylethenyl)silane |
InChI |
InChI=1S/C15H24SSi/c1-15(2,3)17(5,6)14(16-4)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI-Schlüssel |
RSXAICMHDFVTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(=CC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)


![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)

![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)

![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
